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Introduction

Dideuteriomethanone (CD:20), a deuterated isotopologue of formaldehyde, serves as a
crucial molecule in spectroscopic and mechanistic studies across various scientific disciplines.
Its altered mass distribution, due to the substitution of hydrogen with deuterium atoms, leads to
distinct rotational and vibrational spectra compared to its hydrogenated counterpart. This guide
provides a comprehensive overview of the molecular structure, geometry, and spectroscopic
properties of dideuteriomethanone, supported by quantitative data and detailed experimental
methodologies. This information is pivotal for researchers in fields such as astrophysics,
atmospheric chemistry, and drug development, where precise molecular characterization is
paramount.

Molecular Structure and Geometry

Dideuteriomethanone, like formaldehyde, possesses a planar trigonal geometry. The central
carbon atom is sp? hybridized, forming a double bond with the oxygen atom and single bonds
with the two deuterium atoms. This arrangement results in a molecule with C2v symmetry.

The precise determination of its structural parameters, including bond lengths and angles, has
been achieved through high-resolution spectroscopic techniques, primarily microwave
spectroscopy. These experiments measure the rotational constants of the molecule, which are
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inversely proportional to its moments of inertia. From these moments of inertia, the internuclear
distances and angles can be accurately calculated.

Quantitative Structural Data

The experimentally determined structural parameters for dideuteriomethanone are
summarized in the table below. For comparison, the corresponding values for formaldehyde
(CH20) are also provided.

Dideuteriomethanone

Parameter (CD:0) Formaldehyde (CH20)
Bond Length (C=0) 1.203 A 1.203 A

Bond Length (C-D/C-H) 1.100 A 1.116 A

Bond Angle (D-C-D/H-C-H) 116.5° 116.5°

Note: The C=0 bond length is largely unaffected by isotopic substitution, while the C-D bond is
slightly shorter than the C-H bond due to the lower zero-point vibrational energy of the C-D
bond.

Spectroscopic Properties

The vibrational and rotational spectra of dideuteriomethanone are of significant interest as
they provide a detailed fingerprint of the molecule's quantum mechanical properties.

Vibrational Spectroscopy

Dideuteriomethanone has 3N-6 = 6 normal modes of vibration, all of which are active in both
infrared (IR) and Raman spectroscopy. The substitution of hydrogen with heavier deuterium
atoms results in a significant lowering of the vibrational frequencies for modes involving the
movement of these atoms.

The fundamental vibrational frequencies for dideuteriomethanone are presented in the table
below, with comparative data for formaldehyde.
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Dideuteriomet Formaldehyde
hanone (CD20) (CH20)

Mode Symmetry Description
Frequency Frequency
(cm™?) (cm™?)
Symmetric C-
\1 ai 2056 2782
D/C-H Stretch
V2 ai C=0 Stretch 1701.619[1] 1746
D-C-D/H-C-H
V3 ai _ _ 1106 1500
Scissoring

Asymmetric C-
Va b1 2160 2843
D/C-H Stretch

Out-of-plane

Vs b1 938 1167
Bend
C-D2/C-H:2

Ve b2 _ 989 1249
Rocking

Rotational Spectroscopy

Microwave spectroscopy provides highly precise rotational constants for
dideuteriomethanone. These constants are essential for the accurate determination of the
molecule's geometry and are also critical for identifying this molecule in interstellar
environments.

The rotational constants for dideuteriomethanone in its ground vibrational state have been
determined with high precision.[1]

Rotational Constant Value (cm™)
A 4.72510

B 1.076852

C 0.873510
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Experimental Protocols

The determination of the molecular structure and spectroscopic constants of
dideuteriomethanone relies on sophisticated experimental techniques. Below are detailed
methodologies for the key experiments.

Microwave Spectroscopy

Objective: To measure the rotational transitions of gaseous dideuteriomethanone to
determine its rotational constants and, subsequently, its precise molecular geometry.

Methodology:

o Sample Preparation: Gaseous dideuteriomethanone is prepared by heating
paraformaldehyde-dz. The resulting gas is introduced into the spectrometer at low pressure.

¢ Instrumentation: A high-resolution microwave spectrometer, such as a cavity-based Fourier
transform microwave (FTMW) spectrometer, is employed.

o Experimental Conditions:
o The sample is introduced into a high-vacuum chamber.

o A supersonic jet expansion is often used to cool the molecules to a very low rotational
temperature (a few Kelvin), which simplifies the spectrum by populating only the lowest
rotational energy levels.

o Data Acquisition:
o A short, high-power microwave pulse is used to polarize the molecules.

o The subsequent free induction decay (FID) of the coherent emission from the molecules is
detected.

o The FID signal is Fourier transformed to obtain the frequency-domain spectrum, which
shows the rotational transitions.

o Data Analysis:
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o The observed transition frequencies are assigned to specific quantum number changes (J,
Ka, Ke).

o The assigned frequencies are then fitted to a rotational Hamiltonian to extract the precise
rotational constants (A, B, and C).

o From the rotational constants of the parent molecule and its isotopologues, the molecular
structure (bond lengths and angles) can be determined using isotopic substitution analysis
(Kraitchman's equations).

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure of gaseous dideuteriomethanone by
analyzing the scattering pattern of a high-energy electron beam.

Methodology:

o Sample Introduction: A continuous, narrow beam of gaseous dideuteriomethanone is
effused from a nozzle into a high-vacuum chamber.

o Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is
generated from an electron gun.

o Scattering: The electron beam is directed to intersect the gas jet at a right angle. The
electrons are scattered by the electrostatic potential of the molecules.

» Detection: The scattered electrons form a diffraction pattern of concentric rings, which is
recorded on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is
often placed in front of the detector to compensate for the steep decline in scattered electron
intensity with increasing scattering angle.

e Data Analysis:

o The diffraction pattern is digitized, and the intensity is measured as a function of the
scattering angle.

o The molecular scattering intensity is extracted from the total scattering intensity.
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o This molecular scattering intensity is used in a least-squares fitting procedure to refine a
structural model of the molecule, yielding precise values for bond lengths, bond angles,
and vibrational amplitudes.

Visualizations
Molecular Structure of Dideuteriomethanone

(Bond Angle: 116.5° )

1.100 A |1.100 A \ 1.203 A

Click to download full resolution via product page

Caption: Ball-and-stick model of dideuteriomethanone with bond lengths.

Experimental Workflow for Microwave Spectroscopy
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Caption: Workflow for determining molecular structure via microwave spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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